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Compound of Interest

Compound Name: Spiro[adamantane-2,2'-oxirane]

Cat. No.: B1330519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Spiro[adamantane-2,2'-oxirane] is a unique spirocyclic compound that incorporates the rigid

and lipophilic adamantane cage with a reactive oxirane (epoxide) ring. This structure makes it a

valuable intermediate in synthetic organic and medicinal chemistry. The inherent strain of the

three-membered oxirane ring provides a driving force for various chemical transformations,

allowing for the introduction of the bulky adamantane moiety into a wide range of molecular

scaffolds. This guide provides a detailed overview of the fundamental properties, synthesis,

and reactivity of Spiro[adamantane-2,2'-oxirane], serving as a technical resource for its

application in research and drug discovery.

Core Properties
Spiro[adamantane-2,2'-oxirane] is a white crystalline solid at room temperature. Its

fundamental physicochemical properties are summarized in the table below for quick reference.
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Property Value Reference

IUPAC Name
Spiro[adamantane-2,2'-

oxirane]
N/A

CAS Number 24759-97-5

Molecular Formula C₁₁H₁₆O

Molecular Weight 164.25 g/mol

Melting Point 176-177 °C N/A

Boiling Point
Predicted: 245.6 ± 9.0 °C (at

760 mmHg)
N/A

Solubility

Predicted to be soluble in

aprotic organic solvents like

dichloromethane, chloroform,

ethyl acetate, and

tetrahydrofuran. Sparingly

soluble in alcohols and

insoluble in water.

N/A

Synthesis
The primary and most direct route to Spiro[adamantane-2,2'-oxirane] is the epoxidation of 2-

methyleneadamantane. This reaction typically employs a peroxy acid, such as meta-

chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane.
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Synthesis of Spiro[adamantane-2,2'-oxirane]

2-Methyleneadamantane

Spiro[adamantane-2,2'-oxirane]

Epoxidation

m-CPBA
(or other peroxy acid) DCM

m-Chlorobenzoic acid
(byproduct)

Click to download full resolution via product page

Fig. 1: Synthetic pathway to Spiro[adamantane-2,2'-oxirane].

Experimental Protocol: Epoxidation of 2-
Methyleneadamantane
Materials:

2-Methyleneadamantane

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate solution

Saturated aqueous sodium chloride solution (brine)

Anhydrous magnesium sulfate or sodium sulfate

Silica gel for column chromatography
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Hexane and Ethyl acetate for chromatography

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyleneadamantane

(1.0 eq) in anhydrous dichloromethane.

Cool the solution to 0 °C in an ice bath.

In a separate beaker, dissolve m-CPBA (1.1-1.5 eq) in dichloromethane.

Add the m-CPBA solution dropwise to the stirred solution of 2-methyleneadamantane at 0 °C

over a period of 30 minutes.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the

complete consumption of the starting material.

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

Stir vigorously until gas evolution ceases.

Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution,

water, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl

acetate gradient to afford Spiro[adamantane-2,2'-oxirane] as a white solid.

Spectroscopic Characterization
The structural elucidation of Spiro[adamantane-2,2'-oxirane] is achieved through standard

spectroscopic techniques. Although a comprehensive public database of its spectra is not
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readily available, the expected characteristic signals are outlined below based on the known

spectra of adamantane derivatives and epoxides.

Technique Expected Characteristics

¹H NMR

The adamantane cage protons will appear as a

series of multiplets in the upfield region (typically

δ 1.5-2.0 ppm). The two protons of the oxirane

ring are diastereotopic and are expected to

appear as two distinct singlets or a pair of

doublets (AB quartet) in the range of δ 2.5-3.0

ppm.

¹³C NMR

The adamantane carbons will show

characteristic signals, with the quaternary spiro

carbon appearing around δ 60-70 ppm. The

methylene carbon of the oxirane ring will

resonate in the region of δ 50-60 ppm. The

remaining adamantane carbons will have

chemical shifts in the range of δ 25-40 ppm.

IR Spectroscopy

The spectrum will be dominated by C-H

stretching vibrations of the adamantane cage

around 2850-3000 cm⁻¹. A characteristic peak

for the C-O-C stretching of the epoxide ring is

expected around 1250 cm⁻¹ and another in the

800-950 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show the molecular

ion peak (M⁺) at m/z 164. Fragmentation will

likely involve the loss of CO (m/z 136) and

subsequent fragmentation of the adamantane

cage, leading to characteristic adamantyl

fragments.

Reactivity and Synthetic Applications
The chemical utility of Spiro[adamantane-2,2'-oxirane] stems from the high reactivity of the

strained epoxide ring towards nucleophilic attack. This allows for the facile introduction of the
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adamantyl group with concomitant formation of a new functional group at the adjacent carbon.

The regioselectivity of the ring-opening is dictated by the reaction conditions. Under basic or

neutral conditions, nucleophilic attack occurs at the less sterically hindered carbon of the

oxirane (an Sₙ2-type mechanism).

Spiro[adamantane-2,2'-oxirane]

Ad-C(OH)-CH₂-Nu

Nucleophile (Nu⁻)
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To cite this document: BenchChem. [Spiro[adamantane-2,2'-oxirane]: A Comprehensive
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330519#spiro-adamantane-2-2-oxirane-
fundamental-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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